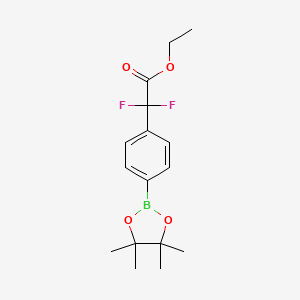
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
Scientific Research Applications
Organic Synthesis
- Summary of the Application : This compound is an important boric acid derivative . Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods of Application : The title compound was designed and synthesized through a two-step substitution reaction .
- Results or Outcomes : The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .
Borylation Reactions
- Summary of the Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound you’re interested in, is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This reaction occurs in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result is the formation of pinacol benzyl boronate .
Hydroboration Reactions
- Summary of the Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application : This reaction occurs in the presence of transition metal catalysts .
- Results or Outcomes : The result is the hydroboration of the alkyl or aryl alkynes and alkenes .
Coupling Reactions
- Summary of the Application : The compound can be used in coupling reactions with aryl iodides .
- Methods of Application : This reaction occurs in the presence of a copper catalyst .
- Results or Outcomes : The result is the formation of aryl boronates .
Asymmetric Hydroboration
- Summary of the Application : The compound can be used for asymmetric hydroboration of 1,3-enynes .
- Methods of Application : This reaction occurs in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of chiral allenyl boronates .
Pharmaceutical Intermediate
- Summary of the Application : The compound can be used as a pharmaceutical intermediate .
- Methods of Application : This would depend on the specific pharmaceutical compound being synthesized .
- Results or Outcomes : The result would be the formation of a pharmaceutical compound .
Fluorination Reactions
- Summary of the Application : The compound can be used in fluorination reactions, given the presence of fluorine atoms in its structure .
- Methods of Application : This would involve reactions with suitable reagents under appropriate conditions .
- Results or Outcomes : The result would be the formation of fluorinated organic compounds .
Material Science
- Summary of the Application : The compound can potentially be used in the synthesis of materials, given its complex structure .
- Methods of Application : This would involve incorporation of the compound into material synthesis processes .
- Results or Outcomes : The result would be the formation of materials with unique properties .
Biochemical Research
Future Directions
properties
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-7-9-12(10-8-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXMWVVPMNZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
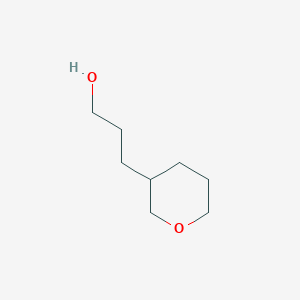
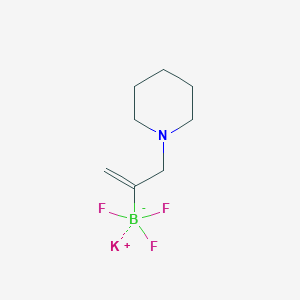
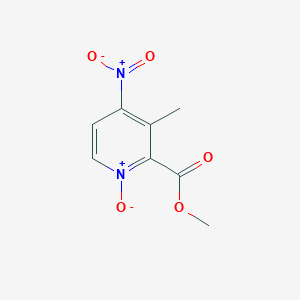
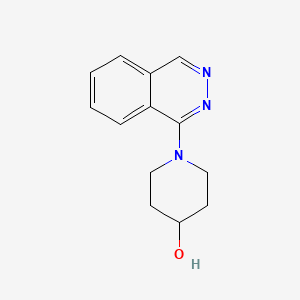
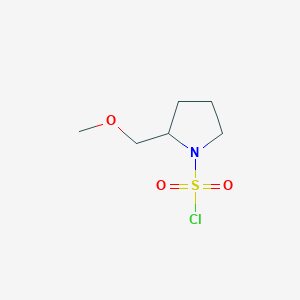

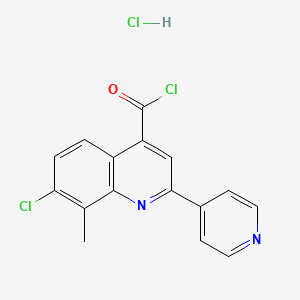
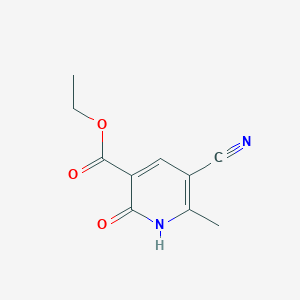
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
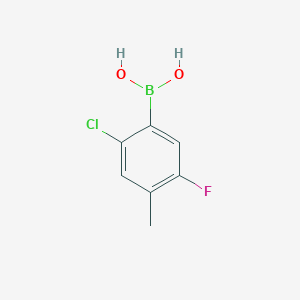
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
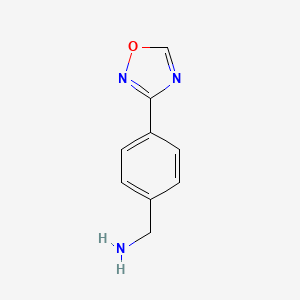
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)